4-[4-(Ethenyloxy)butoxy]benzoic acid
Description
4-[4-(Ethenyloxy)butoxy]benzoic acid is a benzoic acid derivative featuring a butoxy chain substituted with an ethenyloxy (vinyloxy) group at the 4-position of the aromatic ring. This compound belongs to the family of alkenyloxycarboxylic acids, which are of interest in polymer chemistry, liquid crystal materials, and pharmaceutical intermediates due to their reactive vinyl groups and tunable physicochemical properties.
Properties
CAS No. |
155409-96-4 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(4-ethenoxybutoxy)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-16-9-3-4-10-17-12-7-5-11(6-8-12)13(14)15/h2,5-8H,1,3-4,9-10H2,(H,14,15) |
InChI Key |
DKDBFUYNVDBBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCCCOC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethenyloxy)butoxy]benzoic acid typically involves the following steps:
Preparation of 4-(Ethenyloxy)butanol: This intermediate can be synthesized by reacting 4-bromo-1-butanol with sodium ethoxide in an ethanol solution.
Esterification: The 4-(Ethenyloxy)butanol is then esterified with benzoic acid in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethenyloxy)butoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-[4-(Carboxy)butoxy]benzoic acid.
Reduction: Formation of 4-[4-(Ethenyloxy)butoxy]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-[4-(Ethenyloxy)butoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(Ethenyloxy)butoxy]benzoic acid involves its interaction with specific molecular targets. The ethenyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The benzoic acid moiety can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[4-(Ethenyloxy)butoxy]benzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.
Key Observations :
- The use of potassium carbonate supported on alumina () provides higher yields and shorter reaction times compared to traditional K₂CO₃/acetone or KOH/ethanol systems .
- Commercial availability of derivatives like 4-[4-(methacryloyloxy)butoxy]benzoic acid () suggests scalability for industrial applications .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
